Calcitonin (salmon) xAcetate
Description
Foundational Significance within Peptide Endocrinology Research
Calcitonin is a 32-amino acid peptide hormone that plays a role in calcium and phosphorus metabolism. nih.govnih.gov The discovery of calcitonin in 1961 was a pivotal moment in endocrinology, revealing a second hormone involved in calcium regulation, which opposes the effects of parathyroid hormone (PTH). nih.gov Salmon calcitonin garnered significant interest from researchers because it is approximately 40-50 times more potent than human calcitonin and possesses a longer half-life. springermedizin.deresearchgate.net
The foundational significance of salmon calcitonin in peptide endocrinology research stems from its potent and direct action on osteoclasts, the cells responsible for bone resorption. europa.eu By binding to specific receptors on these cells, salmon calcitonin inhibits their activity, leading to a decrease in bone breakdown. europa.eu This mechanism has made it a cornerstone for studying bone and mineral homeostasis. springermedizin.de Furthermore, its interaction with calcitonin receptors, which are part of the G-protein-coupled receptor superfamily, provides a valuable model for investigating signal transduction pathways. springermedizin.de Research has also explored its role beyond bone metabolism, including its effects on insulin (B600854) sensitivity and gastric emptying. oup.com
Evolution of Research Trajectories in Salmon Calcitonin Science
The trajectory of salmon calcitonin research has evolved considerably since its initial discovery and isolation. nih.gov Early research in the 1960s and 1970s focused on its fundamental physiological role in calcium regulation and its potential as a therapeutic agent for metabolic bone diseases like Paget's disease and hypercalcemia. nih.govnih.gov The development of synthetic salmon calcitonin was a significant milestone, enabling more controlled and extensive studies. drugbank.com
By the 1990s, research had expanded to investigate its efficacy in treating postmenopausal osteoporosis, a condition characterized by progressive bone loss. nih.gov This era saw large-scale studies aimed at understanding its impact on bone mineral density and fracture risk. nih.gov
More recently, research has diversified into several new avenues. Scientists are exploring the molecular mechanisms of calcitonin receptor binding and signaling in greater detail, including the phenomenon of ligand bias, where different calcitonins (like salmon versus human) can produce distinct cellular responses despite binding to the same receptor. plos.org There is also a growing interest in its potential effects on other tissues and systems. For instance, studies have investigated its influence on chondrocytes and cartilage metabolism, suggesting a potential role in osteoarthritis research. nih.govnih.gov Furthermore, contemporary research is delving into its metabolic effects beyond calcium regulation, such as its influence on glucose metabolism and its potential as a dual-action amylin and calcitonin receptor agonist. oup.commedchemexpress.comfrontiersin.org
Contemporary Academic Research Themes and Investigative Foci
Current scientific inquiry into salmon calcitonin acetate (B1210297) is characterized by a multi-faceted approach, extending beyond its established role in bone diseases. Key contemporary research themes include:
Molecular Pharmacology and Receptor Interaction: Advanced studies are focused on the detailed interactions between salmon calcitonin and its receptors, including the calcitonin receptor and amylin receptors. oup.complos.org Researchers are investigating the structural basis for its high potency and prolonged signaling compared to human calcitonin. plos.org This includes exploring how different ligands can bias the receptor to activate specific downstream signaling pathways. plos.org
Metabolic Regulation: A significant area of investigation is the role of salmon calcitonin in broader metabolic control. oup.comfrontiersin.org Studies in animal models have shown that it can influence insulin sensitivity, gastric emptying, and promote satiety, suggesting its potential as a research tool for understanding obesity and type 2 diabetes. oup.comfrontiersin.org Research into dual amylin and calcitonin receptor agonists is a particularly active area. frontiersin.org
Cartilage and Joint Health: There is a growing body of research investigating the direct effects of salmon calcitonin on cartilage. nih.govresearchgate.net Studies on human osteoarthritic chondrocytes have shown that salmon calcitonin can stimulate the synthesis of key cartilage components like proteoglycans and type II collagen, opening new avenues for osteoarthritis research. nih.govresearchgate.net
Cellular Signaling Pathways: Researchers are exploring the intracellular signaling cascades activated by salmon calcitonin in various cell types. For example, studies have examined its ability to modulate the p38 MAPK signaling pathway, which is involved in cellular responses to stress. nih.gov Other research has looked into its effects on inositol (B14025) phosphate (B84403) production and cytosolic calcium levels in pituitary cells. nih.gov
Fibrosis and Inflammation: Emerging research is investigating the potential of salmon calcitonin to modulate fibrotic processes. Studies have looked at its effect on fibrosis-related molecule production in fibroblasts from frozen shoulder capsules, indicating a potential area for future investigation into its anti-fibrotic mechanisms. nih.gov
Detailed Research Findings
Recent scientific investigations have provided more granular insights into the molecular and cellular effects of salmon calcitonin.
One area of focus has been its direct impact on human osteoarthritic cartilage. A study utilizing human osteoarthritic cartilage explants demonstrated that salmon calcitonin significantly induced proteoglycan synthesis in a dose-dependent manner. nih.gov Specifically, a 10 nM concentration of salmon calcitonin led to a 96% increase in proteoglycan synthesis. nih.gov The same study also found that salmon calcitonin stimulated the synthesis of type II collagen, as measured by the release of pro-peptides of collagen type II (PIINP). nih.gov
Table 1: Effect of Salmon Calcitonin on Human Osteoarthritic Cartilage
| Concentration of Salmon Calcitonin | Effect on Proteoglycan Synthesis | Effect on Collagen Type II Synthesis (PIINP levels) |
|---|---|---|
| 10 nM | 96% increase | Significant stimulation |
| 100 nM | Significant stimulation | Significant stimulation |
Data sourced from a study on human osteoarthritic cartilage explants. nih.gov
Another research avenue has explored the distinct signaling properties of salmon calcitonin compared to its human counterpart. It was found that while both salmon calcitonin (sCT) and human calcitonin (hCT) can activate the calcitonin receptor, sCT induces prolonged receptor signaling. plos.org This sustained activity is linked to a very slow dissociation rate from the receptor. plos.org This finding helps to explain the higher in vivo potency of sCT that has been observed for decades. plos.orgCurrent time information in Milan, IT.
Table 2: Comparative Receptor Interaction of Salmon and Human Calcitonin
| Calcitonin Type | Receptor Dissociation | In Vivo Potency |
|---|---|---|
| Salmon Calcitonin (sCT) | Very slow | High |
| Human Calcitonin (hCT) | Reversible | Lower than sCT |
Findings based on comparative in vitro and in vivo studies. plos.org
Further research has delved into the intracellular mechanisms of action. In rat anterior pituitary cells, salmon calcitonin was shown to selectively inhibit the release of prolactin stimulated by thyrotropin-releasing hormone (TRH). nih.gov This inhibitory effect was linked to a decrease in the production of inositol phosphates and a subsequent reduction in cytosolic calcium levels. nih.gov
Properties
Molecular Formula |
C₁₄₅H₂₄₀N₄₄O₄₈S₂ |
|---|---|
Molecular Weight |
3431.9 |
Synonyms |
1,2-Dithia-5,8,11,14,17,20-hexaazacyclotricosane Cyclic Peptide Deriv.; 1: PN: US20130183385 SEQID: 1 Claimed Protein; 1: PN: WO2013067357 SEQID: 1 Claimed Protein; Calciben; Calcimar; Calcitonin (salmon reduced) Cyclic (1→7)-Disulfide; Calcitonin (S |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Calcitonin Salmon Acetate
Primary and Higher-Order Structural Elucidation
The structural integrity of salmon calcitonin is paramount to its biological function. While it exhibits considerable flexibility in aqueous solutions, it can adopt more ordered structures in specific environments, which are thought to mimic its receptor-bound state. nih.govdtu.dk
In an aqueous environment, salmon calcitonin (sCT) lacks a significant degree of stable higher-order structure and behaves as a flexible molecule. nih.gov However, in the presence of structure-promoting solvents, such as sodium dodecyl sulfate (B86663) (SDS) micelles or a water/trifluoroethanol mixture, it undergoes a conformational transition. nih.govdtu.dk Under these conditions, the central region of the peptide, approximately residues 8-22, folds into an amphipathic α-helix. dtu.dkresearchgate.net This helical conformation is believed to be crucial for its interaction with its G protein-coupled receptor. nih.govwikipedia.org The C-terminal portion of the molecule tends to remain more mobile, folding back to interact with the helical core. dtu.dk
Nuclear magnetic resonance (NMR) and circular dichroism (CD) are key analytical techniques used to study these conformational states. nih.gov Studies comparing salmon and human calcitonin (hCT) have revealed that sCT has a greater propensity to form this α-helical structure, which may contribute to its significantly higher in vivo potency. nih.gov While both hormones exhibit flexibility, sCT appears to have more well-defined structural domains connected by flexible linker regions, whereas hCT displays greater flexibility distributed throughout its entire length. nih.gov
| Environment | Dominant Conformation | Key Structural Feature | Investigative Techniques |
|---|---|---|---|
| Aqueous Solution | Flexible, largely disordered | Lack of stable higher-order structure | NMR, Circular Dichroism |
| Structure-promoting solvents (e.g., SDS micelles) | Partially ordered | Amphipathic α-helix (residues 8-22) | NMR, Circular Dichroism |
A defining feature of the salmon calcitonin primary structure is the disulfide bond between the cysteine residues at positions 1 and 7. nih.govwikipedia.orggenscript.com This covalent linkage creates a seven-residue ring at the N-terminus of the peptide. genscript.com This ring structure was long thought to be indispensable for the biological activity of calcitonins. However, research on sCT analogues has demonstrated that the disulfide bridge is not an absolute requirement for its potent hypocalcemic activity. nih.gov
The C-terminus of salmon calcitonin is terminated with a prolinamide residue, meaning the terminal carboxyl group is replaced by an amide group. nih.govpnas.orgnih.gov This C-terminal amidation is a common post-translational modification in many bioactive peptides and is crucial for the full biological potency of salmon calcitonin. nih.gov
The presence of the amide group is thought to protect the peptide from degradation by carboxypeptidases, thereby increasing its in vivo half-life. Furthermore, it may play a direct role in receptor binding and activation. The synthesis of recombinant salmon calcitonin has underscored the importance of this modification, with expression systems being specifically engineered to ensure proper C-terminal amidation to produce a fully bioactive product. nih.gov The C-terminal region, while flexible, is also implicated in the aggregation properties of calcitonins, although salmon calcitonin has a much lower tendency to aggregate than its human counterpart. nih.gov
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are fundamental to understanding how the specific amino acid sequence and conformation of salmon calcitonin relate to its biological activity. These investigations have paved the way for the design of novel analogues with enhanced therapeutic profiles.
The high potency of salmon calcitonin compared to human calcitonin, despite only 50% sequence homology, highlights the importance of specific amino acid residues at key positions. nih.govnih.gov The central amphipathic α-helix, spanning residues 8-22, is a critical determinant of bioactivity. researchgate.netrcsb.org The hydrophobic face of this helix, rich in leucine (B10760876) residues, is believed to interact with the cell membrane or the receptor, while the hydrophilic face interacts with the aqueous environment. researchgate.net
Studies involving the substitution of amino acids have provided valuable insights. For example, increasing the conformational flexibility by substituting residues with less bulky side chains, such as replacing valine at position 8 with glycine (B1666218), can lead to increased biological activity. nih.gov Conversely, alterations that extend the length of the central helix, for instance by replacing Pro23 and Arg24 with helix-inducing residues, can lead to a decrease in binding affinity and bioactivity, suggesting an optimal helix length is required for potent function. researchgate.netrcsb.org Truncation of amino acids from the N-terminus has been shown to progressively reduce receptor binding and agonist activity, with truncations of six or seven residues resulting in analogues that can act as antagonists or even inverse agonists. nih.gov
| Modification | Region | Effect on Structure | Impact on Bioactivity |
|---|---|---|---|
| [Gly8]sCT | N-terminal flank of helix | Increased conformational flexibility | Increased |
| [Ala16]sCT | Central helix | Increased conformational flexibility | Increased |
| Leu23,Ala24-sCT | C-terminal flank of helix | Longer α-helix | Decreased |
| N-terminal truncations (6-7 residues) | N-terminus | Loss of N-terminal ring and adjacent residues | Loss of agonist activity; potential for antagonism |
The insights gained from SAR studies have enabled the rational design of salmon calcitonin analogues with modified properties. One approach involves introducing conformational constraints to "lock" the peptide into a more bioactive state. For instance, creating lactam bridges within the peptide sequence to stabilize β-turn or β-sheet structures has led to analogues with significantly higher potency than even native salmon calcitonin. nih.gov
Another strategy focuses on improving the pharmacokinetic profile of the molecule. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, has been used to create sCT analogues with potentially improved stability and a longer duration of action. nih.gov Furthermore, to enhance the delivery of the drug to its site of action in bone, analogues have been synthesized by conjugating sCT with bone-targeting moieties like bisphosphonates. nih.gov These rationally designed analogues, which may also involve chemical modifications to alter secondary structure, are thoroughly characterized using techniques such as mass spectrometry and circular dichroism to confirm their structure and conformational properties before their biological activity is evaluated. nih.gov The development of such analogues continues to be an active area of research, aiming to create next-generation therapeutics for bone disorders.
Rational Design and Characterization of Peptide Analogues
Impact of N-Terminal Truncations on Receptor Binding
The N-terminus of salmon calcitonin (sCT) is crucial for its agonist activity at the calcitonin receptor (CTR). Truncations of amino acid residues from this region have a profound impact on receptor binding and signal transduction. Progressive removal of amino acids from the N-terminus generally leads to a decrease in binding affinity and a shift from agonist to antagonist or even inverse agonist activity.
Studies on sCT analogues with progressive amino-terminal truncations have revealed a clear structure-activity relationship. While the full-length sCT-(1-32) is a potent agonist, analogues with truncations of four or more amino acids, such as sCT-(5-32) and sCT-(8-32), act as competitive antagonists. Further truncations can lead to inverse agonist activity in constitutively active receptor systems, suggesting that these shorter peptides can stabilize an inactive receptor conformation.
The antagonist sCT(8-32) has been instrumental in studying the interaction between calcitonin and its receptor. Photoaffinity labeling studies using analogues of sCT(8-32) have identified specific contact points within the N-terminal domain of the human calcitonin receptor (hCTR). For instance, a photolabile p-benzoyl-l-phenylalanine (Bpa) residue at position 8 of sCT(8-32) was found to cross-link to Met49 in the receptor's N-terminus. In contrast, a Bpa at position 19 of the same antagonist cross-linked to a region between Cys134 and Lys141, highlighting the complex and multifaceted interaction between the peptide and its receptor.
| sCT Analogue | Activity Profile | Receptor Binding Affinity (Relative to sCT) | Key Findings |
|---|---|---|---|
| sCT-(1-32) | Full Agonist | 100% | Full biological activity. |
| sCT-(2-32) | Agonist | Slightly reduced | Retains significant agonist activity. |
| sCT-(3-32) | Agonist | Reduced | Maintains agonist properties. |
| sCT-(5-32) | Partial Agonist/Antagonist | Significantly reduced | Shows mixed agonist and antagonist effects. |
| sCT-(7-32) | Inverse Agonist | Further reduced | Reduces basal receptor activity in constitutively active systems. |
| sCT-(8-32) | Antagonist | Low | Effectively blocks the action of full agonists. nih.gov |
Design and Analysis of Lactam-Bridged Analogues
To investigate the conformational requirements for calcitonin activity, researchers have designed and synthesized analogues with lactam bridges. These bridges introduce conformational constraints, helping to stabilize specific secondary structures, such as α-helices or β-turns.
Interestingly, the effects of lactam-bridge constraints differ between salmon and human calcitonin. In human calcitonin (hCT), introducing a lactam bridge between residues 17 and 21 can significantly enhance potency. For example, an (Asp17, Orn21) side-chain bridged hCT analogue was found to be 80 to 450 times more active than native hCT in receptor binding assays and 90 times more potent in initiating receptor signaling. nih.gov This suggests that constraining the central region of hCT in a specific conformation is favorable for receptor interaction.
In contrast, the same lactam-bridge constraints introduced into sCT did not enhance its activity; the bridged sCT analogues had activities similar to that of the parent molecule. nih.gov This indicates that the native conformation of sCT is already optimal or near-optimal for receptor binding and activation, and introducing further constraints does not confer any additional benefit. These findings highlight the subtle but critical differences in the structure-activity relationships of salmon and human calcitonins.
| Analogue | Receptor Binding Affinity (Relative to Native Peptide) | Signaling Potency (Relative to Native Peptide) | Key Findings |
|---|---|---|---|
| Lactam-bridged sCT (Asp17, Lys21) | Similar to sCT | Similar to sCT | Lactam bridge does not enhance sCT's already high potency. nih.gov |
| Lactam-bridged hCT (Asp17, Orn21) | 80-450x higher than hCT | 90x higher than hCT | Conformational constraint significantly boosts hCT's activity. nih.gov |
Site-Specific Biotinylation for Modified Interactions
Biotinylation is a process of attaching biotin (B1667282) to a molecule, which can be used to study peptide-receptor interactions and for drug delivery applications. In salmon calcitonin, there are three primary amine groups available for biotinylation: the N-terminal cysteine (Cys1) and the side chains of lysine (B10760008) residues at positions 11 and 18 (Lys11 and Lys18).
Site-specific biotinylation allows for the preparation of homogenous conjugates with well-defined properties. Studies have shown that both mono- and di-biotinylated sCT can be produced and separated. The biological activity of these conjugates can be influenced by the site and extent of biotinylation. For instance, a study on Lys11-mono-bio-sCT and Lys11,18-di-bio-sCT found that these modifications increased the intestinal absorption of the peptide and resulted in a more sustained hypocalcemic effect compared to unmodified sCT. This suggests that biotinylation can be a valuable strategy for improving the pharmacokinetic properties of salmon calcitonin.
The interaction of biotinylated sCT with its receptor can be studied using techniques like Alpha-LISA (Amplified Luminescent Proximity Homogeneous Assay), which measures the binding of biotinylated peptides to their target proteins. drugbank.com Such studies help in quantifying the binding affinity of modified peptides and understanding how these modifications affect receptor engagement.
PEGylation Strategies and Their Influence on Peptide Properties
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a peptide, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. For salmon calcitonin, PEGylation can increase its plasma half-life, improve its stability against enzymatic degradation, and reduce its immunogenicity.
The properties of PEGylated sCT are highly dependent on the size of the PEG chain and the site of attachment. Site-specific PEGylation at the Lys18 residue has been shown to be particularly effective. A study comparing the effects of different PEG molecular weights (1, 2, and 5 kDa) attached to Lys18 found that increasing the PEG size improved the proteolytic stability and pharmacokinetic profile of the peptide. nih.gov However, the 5 kDa PEG conjugate showed reduced intrinsic bioactivity. The 2 kDa PEG conjugate (Lys18-PEG(2k)-sCT) was identified as the most promising candidate, as it retained over 80% of the bioactivity of unmodified sCT while offering significant improvements in stability and circulating half-life. nih.gov
| PEGylated sCT Derivative (at Lys18) | Proteolytic Stability (Fold increase vs. sCT) | Circulating Half-life (min) | Relative Bioactivity (% of sCT) |
|---|---|---|---|
| Unmodified sCT | 1 | 34.6 ± 7.6 | 100% |
| Lys18-PEG(1k)-sCT | 10.5 | 53.9 ± 6.0 | Not specified |
| Lys18-PEG(2k)-sCT | 40.1 | 100.7 ± 21.7 | >80% |
| Lys18-PEG(5k)-sCT | 1066.0 | 119.4 ± 13.7 | ~30% |
Data from a study on intratracheally administered PEGylated salmon calcitonin derivatives. nih.gov
Comparative Molecular Biology and Evolutionary Perspectives
Interspecies Structural and Functional Delineation (e.g., human vs. salmon)
Salmon calcitonin is significantly more potent and has a longer duration of action than human calcitonin. guidetopharmacology.org These differences are attributed to variations in their amino acid sequences, which affect their conformational stability, receptor binding affinity, and susceptibility to degradation.
Human and salmon calcitonin share a 32-amino acid sequence with a disulfide bridge between Cys1 and Cys7, but they differ at 16 positions. researchgate.net These differences are concentrated in the central and C-terminal regions of the peptide. The higher potency of sCT is thought to be due to its greater ability to form a stable amphipathic α-helix in the central region (residues 8-22) and its higher affinity for the calcitonin receptor. researchgate.netaimspress.com
Studies have shown that sCT binds to the human calcitonin receptor with a much slower dissociation rate than hCT, leading to prolonged receptor signaling. nih.gov While both peptides can stimulate cAMP production to a similar extent in the short term, sCT induces a much more sustained response. plos.org This prolonged signaling is thought to contribute to its greater in vivo efficacy. The differences in receptor interaction may be due to distinct conformational changes induced in the receptor by the two ligands. guidetoimmunopharmacology.org
| Feature | Salmon Calcitonin (sCT) | Human Calcitonin (hCT) |
|---|---|---|
| Amino Acid Differences | - | 16 residues different from sCT researchgate.net |
| Receptor Binding Affinity | High | Lower than sCT plos.org |
| Receptor Dissociation Rate | Very slow (almost irreversible) nih.gov | Rapid nih.gov |
| cAMP Signaling | Sustained and prolonged plos.org | Transient plos.org |
| In Vivo Potency | High | Lower than sCT guidetopharmacology.org |
Phylogenetic Analysis of Calcitonin Peptides
Calcitonin is a member of a larger family of related peptides that includes calcitonin gene-related peptide (CGRP), amylin, adrenomedullin (B612762), and adrenomedullin 2/intermedin. nih.gov Phylogenetic analyses have revealed that these peptides arose from a common ancestral gene through a series of gene duplication and diversification events during vertebrate evolution. researchgate.net
The calcitonin/CGRP gene is found in all major vertebrate groups, from fish to mammals. In some species, alternative splicing of the primary transcript of this gene gives rise to either calcitonin or CGRP. The calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR) also share a common evolutionary origin and are part of the class B G protein-coupled receptor family. guidetopharmacology.org
The complexity of the calcitonin peptide family and their receptors increases from invertebrates to vertebrates. Invertebrate chordates, such as amphioxus, have been found to possess CT/CGRP-like peptides and receptors, providing insights into the early evolution of this signaling system. frontiersin.orgnih.gov The diversification of the calcitonin gene family in vertebrates, particularly after whole-genome duplication events, has led to the evolution of multiple paralogous genes with distinct but sometimes overlapping functions. researchgate.net This evolutionary history has resulted in the complex interplay between the different calcitonin family peptides and their receptors that is observed in mammals today.
Synthetic Pathways and Biotechnological Production of Calcitonin Salmon Acetate
Advanced Chemical Synthesis Methodologies
Chemical synthesis provides a robust pathway for producing salmon calcitonin with precise control over the amino acid sequence and modifications. Modern techniques have been refined to handle the complexities of synthesizing a peptide of this size, focusing on maximizing yield and purity.
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of synthetic peptide production. nih.gov In this method, the peptide chain is assembled stepwise while anchored to an insoluble polymer resin. For salmon calcitonin, the Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the N-terminus of the amino acid being added. google.com
Optimization of SPPS for salmon calcitonin involves several key factors:
Resin and Linker Selection: The choice of resin, such as Rink Amide MBHA resin, is critical as it determines the C-terminal amide structure of the final peptide and the conditions required for cleavage. google.comnih.gov
Coupling Reagents: Efficient peptide bond formation is facilitated by coupling reagents. Systems like HOBT/HATU are used as condensation reagents to ensure high coupling efficiency. google.com
Protecting Groups: Side chains of reactive amino acids are protected to prevent unwanted side reactions. For example, tBu (tert-butyl) is used for Ser, Thr, and Tyr, while Boc (tert-butyloxycarbonyl) is used for Lys and His, and Trt (trityl) for Gln. google.com
The general workflow for SPPS is summarized below:
| Step | Description | Key Reagents/Conditions |
| 1. Resin Preparation | Starting with an amino resin (e.g., Rink Amide). | Insoluble polymer support |
| 2. Deprotection | Removal of the Fmoc protecting group from the resin or the growing peptide chain. | 20% piperidine (B6355638) in DMF |
| 3. Amino Acid Coupling | Activation and coupling of the next Fmoc-protected amino acid. | Fmoc-amino acid, HOBT/HATU, DiPEA |
| 4. Repetition | Steps 2 and 3 are repeated for all 32 amino acids in the sequence. | Automated peptide synthesizer |
| 5. Cleavage & Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. | Trifluoroacetic acid (TFA) with scavengers (e.g., anisole, thioanisole) |
| 6. Purification | The crude peptide is purified to yield the final product. | High-Pressure Liquid Chromatography (HPLC) |
For long and complex peptides like salmon calcitonin, assembling the entire sequence one amino acid at a time can lead to an accumulation of errors and lower yields. Fragment condensation offers an alternative strategy where smaller, protected peptide fragments are synthesized independently and then joined together. nih.gov
This approach has been successfully applied to salmon calcitonin synthesis. nih.gov In one method, the peptide is synthesized in two main fragments. For instance, a C-terminal 22-mer peptide is synthesized on a solid support, cleaved while still fully protected, and then condensed in solution with a synthetically prepared N-terminal 1-10 fragment. nih.gov This convergent strategy can lead to high-purity salmon calcitonin. nih.gov
A comparison of two synthesis approaches for salmon calcitonin highlights the efficacy of this technique:
| Synthesis Approach | Description | Reported Purity |
| Conventional Solid-Phase Fragment Condensation (SPFC) | The N-terminal fragment is coupled to the resin-bound C-terminal fragment. | ~92% |
| Phase-Change Synthesis | The protected C-terminal fragment is cleaved from the resin and condensed with the N-terminal fragment in solution. | ~85% |
Both methods demonstrate that fragment condensation is a viable and effective route for the assembly of salmon calcitonin, capable of producing the target peptide in high purity. nih.gov
Recombinant Expression Systems and Bioengineering
Biotechnological production using recombinant DNA technology presents a powerful alternative to chemical synthesis, particularly for large-scale manufacturing. This involves introducing a gene encoding salmon calcitonin into a host organism, which then produces the peptide.
The yeast Saccharomyces cerevisiae is a widely used microbial host for the production of recombinant proteins. It offers advantages such as being a well-characterized, safe (GRAS status) organism capable of performing some post-translational modifications.
To produce salmon calcitonin in S. cerevisiae, a synthetic gene is constructed and inserted into an expression plasmid. nih.govnih.gov In one study, a chimeric human/salmon calcitonin (hsCT) gene was developed to be expressed in an industrial yeast strain. nih.gov The expression cassette typically includes:
A strong promoter: The phosphoglycerate kinase (PGK) promoter (Ppgk) is often used to drive high-level expression of the target gene. nih.govresearchgate.net
The target gene: A synthetic gene or multiple copies of the gene (e.g., five copies, 5hsCT) are used to increase protein output. nih.govresearchgate.net
A selectable marker: Genes like ura3 are used to select for yeast cells that have successfully incorporated the plasmid. nih.govresearchgate.net
The expression of the calcitonin protein in the recombinant yeast is confirmed using standard molecular biology techniques such as Western blot and ELISA. nih.govnih.gov This approach has successfully yielded biologically active calcitonin, with expression levels reaching up to 2.04% of the total cellular protein. nih.govresearchgate.net
To maximize the production of recombinant salmon calcitonin, various genetic engineering strategies are employed. A key challenge is ensuring the stability of the expression cassette within the host genome and achieving high expression levels without the need for antibiotics for plasmid maintenance, which is crucial for commercial production. nih.gov
One advanced technique is the multi-copy integration of the expression cassette directly into the host chromosome. nih.gov This is achieved through homologous recombination, where the gene of interest is targeted to specific, highly repetitive DNA sequences in the yeast genome, such as the ribosomal DNA (rDNA) loci. nih.govresearchgate.net By constructing a plasmid with rDNA sequences flanking the calcitonin expression cassette, the entire unit can be integrated into the yeast genome multiple times, leading to a stable recombinant strain with significantly amplified gene dosage. nih.gov
Key genetic engineering strategies include:
Multi-copy Gene Integration: Integrating multiple copies of the calcitonin gene (e.g., 5hsCT) into the host genome to increase the template available for transcription and translation. nih.gov
Homologous Recombination: Using endogenous sequences like rDNA to ensure stable, targeted integration of the expression cassette into the chromosome, eliminating the need for plasmids and antibiotic selection. nih.govresearchgate.net
Fusion Proteins: In other expression systems, calcitonin has been expressed as part of a fusion protein. For example, in transgenic rabbits, it was fused with human alpha-lactalbumin, which included a specific cleavage site for later removal, and a glycine (B1666218) residue to facilitate necessary C-terminal amidation for full biological activity. nih.gov
These bioengineering efforts have resulted in recombinant strains capable of robustly producing salmon calcitonin, demonstrating the potential of microbial systems as viable platforms for manufacturing this therapeutic peptide. nih.govnih.gov
Physicochemical Stability, Degradation Kinetics, and Advanced Formulation Science
Mechanisms and Pathways of Chemical Degradation
The chemical stability of salmon calcitonin is challenged by several degradation mechanisms, including hydrolysis, deamidation, disulfide bond modifications, aggregation, and acylation, particularly within controlled-release delivery systems.
Hydrolytic Cleavage and Deamidation Processes
Hydrolytic reactions, including peptide bond cleavage and deamidation, are significant degradation pathways for salmon calcitonin, particularly in aqueous solutions. The peptide is most susceptible to cleavage at the Asp-Phe (15-16) peptide bond. This hydrolysis is a critical factor in the loss of biological activity.
Deamidation, the hydrolysis of the side-chain amide of asparagine (Asn) or glutamine (Gln) residues, is another primary route of degradation. For salmon calcitonin, the asparagine residue at position 3 (Asn3) is particularly labile and prone to deamidation, leading to the formation of aspartic acid and isoaspartic acid derivatives. This process is highly dependent on pH and temperature. Studies have shown that at pH 7.4 and 40°C, the deamidation at Asn3 is a principal degradation pathway.
Disulfide Bond Modifications and Trisulfide Formation
Salmon calcitonin contains a single disulfide bond between cysteine residues at positions 1 and 7 (Cys1-Cys7), which forms a seven-residue ring structure essential for its biological activity. This bond is susceptible to various modifications, including disulfide exchange (scrambling), which can lead to the formation of incorrect disulfide pairings and subsequent loss of the native conformation. This process often initiates the formation of covalently linked dimers and higher-order aggregates.
Furthermore, under conditions of oxidative stress, the disulfide bond can be oxidized. A less common but significant modification is the formation of trisulfide bonds, where an additional sulfur atom is inserted into the Cys1-Cys7 linkage. Trisulfide formation has been observed in recombinant human calcitonin and is considered a potential degradation pathway for salmon calcitonin as well, particularly during manufacturing and storage when the peptide may be exposed to reactive sulfur species.
Dimerization and Higher-Order Aggregate Formation
Peptide aggregation is a major concern for protein therapeutics, leading to loss of efficacy and potential immunogenicity. Salmon calcitonin can form both non-covalent and covalent aggregates.
Non-covalent Aggregation: This involves the self-assembly of peptide monomers into larger structures, such as amyloid fibrils, driven by hydrophobic and electrostatic interactions. Fibril formation is a nucleation-dependent process that can be accelerated by factors like temperature, agitation, and the presence of hydrophobic surfaces.
Covalent Aggregation: Covalent dimers and larger oligomers primarily form through intermolecular disulfide bond exchange. This process can be initiated by the cleavage of the native intramolecular disulfide bond, followed by the formation of new disulfide links between different peptide molecules. The resulting aggregates are often insoluble and represent a significant loss of active product.
The formation of both soluble and insoluble aggregates is a critical degradation pathway, with studies indicating that dimerization is a key step in the aggregation process.
Acylation Reactions in Polymeric Matrices
For controlled-release formulations, salmon calcitonin is often encapsulated within biodegradable polymeric matrices, such as poly(lactic-co-glycolic acid) (PLGA). While protecting the peptide from enzymatic degradation, these matrices can introduce new chemical instability pathways. During the degradation of PLGA, reactive acyl species are generated. These species can subsequently acylate the peptide, forming covalent adducts. The primary sites for acylation on salmon calcitonin are the N-terminal amino group and the side-chain amino groups of lysine (B10760008) residues. This modification alters the peptide's structure and charge, typically leading to a complete loss of biological activity.
Environmental and Excipient Influences on Peptide Stability
The stability of salmon calcitonin is profoundly influenced by its immediate environment, including pH, temperature, and the presence of excipients.
pH-Dependent Conformational and Chemical Stability
The pH of the formulation is one of the most critical factors governing the stability of salmon calcitonin. The peptide's conformational integrity and susceptibility to various degradation pathways are highly pH-dependent.
Salmon calcitonin exhibits maximum stability in the acidic pH range, typically between pH 3 and 5. In this range, the peptide maintains its native α-helical structure and is less prone to aggregation and deamidation. As the pH increases towards neutral and alkaline conditions, the rate of degradation accelerates significantly.
At neutral pH, deamidation of the Asn3 residue becomes more pronounced. In alkaline conditions (pH > 9), the peptide undergoes conformational changes, losing its ordered secondary structure, which promotes aggregation. Furthermore, the rate of disulfide bond exchange increases at alkaline pH, leading to the formation of covalent aggregates.
The table below summarizes the effect of pH on the degradation of salmon calcitonin based on findings from various studies.
| pH Value | Primary Degradation Pathways | Secondary Structure | Relative Stability |
| 3.0 - 5.0 | Minimal degradation, slow hydrolysis | Predominantly α-helical | High |
| 6.0 - 7.4 | Increased deamidation (Asn3), onset of aggregation | Partial loss of α-helix | Moderate |
| > 8.0 | Accelerated deamidation, rapid aggregation via disulfide exchange | Largely random coil | Low |
Thermal Stress and Accelerated Degradation Kinetics
The stability of calcitonin (salmon) is significantly influenced by temperature. Accelerated stability studies, where the drug product is exposed to elevated temperatures, are crucial for predicting its shelf-life and understanding its degradation pathways.
Vials of calcitonin salmon nasal spray (2200 IU/mL) were subjected to storage for three days at 25, 40, or 60 °C. researchgate.net The concentrations of calcitonin salmon and its degradation product, calcitonin C, were monitored using high-performance liquid chromatography (HPLC). researchgate.net The results indicated a temperature-dependent decrease in the concentration of calcitonin salmon, with a corresponding increase in degradation products. researchgate.net This highlights the susceptibility of the peptide to thermal stress.
Further studies have shown that the degradation of salmon calcitonin (sCT) in aqueous solutions is a progressive process that leads to a loss of pharmacological activity and is dependent on time, temperature, and pH. researchgate.net For instance, the chemical stability of sCT tested at 70°C was found to be optimal at a pH of 3.3, as no additional peaks were detected by HPLC. researchgate.net
The degradation of sCT can proceed through several pathways, including hydrolysis of the 1-2 amide bond, deamidation of glutamine residues at positions 14 and 20, and the formation of a trisulfide derivative through sulfide exchange. nih.gov Dimerization, leading to both reducible and non-reducible dimers, is another significant degradation pathway. nih.gov
The table below summarizes the effect of thermal stress on the stability of a salmon calcitonin nasal spray formulation.
| Storage Condition | Calcitonin Salmon Concentration | Calcitonin C Concentration |
| Initial | Reference Standard | Reference Standard |
| 3 days at 25 °C | Decreased | Increased |
| 3 days at 40 °C | Further Decreased | Further Increased |
| 3 days at 60 °C | Significantly Decreased | Significantly Increased |
Effects of Ionic Strength and Buffer Composition
The stability of calcitonin (salmon) xAcetate in aqueous formulations is profoundly affected by the ionic strength and the type of buffer used. The choice of buffer can influence both the chemical and physical stability of the peptide.
Research has demonstrated that the degradation rate and pathways of sCT are highly dependent on the pH of the solution, which is maintained by the buffer system. nih.gov A study evaluating the stability of sCT in various aqueous solutions found that the peptide was considerably more stable in 5% acetic acid (pH 2.4) and acetate (B1210297) buffer (pH 4.3) compared to phosphate-buffered saline (PBS) at pH 7.4 when stored at 37°C. researchgate.net This suggests that an acidic pH environment is more favorable for the stability of sCT.
In a high-throughput screening of 100 different aqueous formulations, the most stable formulation for salmon calcitonin was found to be in 10 mM sodium acetate buffer with a pH between 3.5 and 5.5. unige.chnih.govresearchgate.net This finding aligns with commercially available and patented sCT formulations. unige.chnih.govresearchgate.net The study utilized 20 different buffer compositions with pH values ranging from 2.5 to 10.5. unige.chnih.govresearchgate.net
Conversely, certain buffer components can have a detrimental effect on sCT stability. For example, phosphate (B84403) buffers have been shown to cause greater degradation compared to acetate buffers. researchgate.net The addition of a phosphate buffer to the mobile phase in HPLC analysis, and an increase in its concentration, led to a decrease in the retention of salmon calcitonin, indicating an interaction that can affect its stability. researchgate.net
The following table illustrates the stability of salmon calcitonin in different buffer systems over a 7-day period.
| Buffer System | pH Range | Stability after 7 days |
| 10 mM Sodium Acetate | 3.5 - 5.5 | Stable |
| Various Buffers | 2.5 - 10.5 | 12 out of 100 formulations remained stable |
Efficacy of Stabilizers and Excipients in Formulation
The inclusion of stabilizers and excipients is a key strategy to enhance the stability of this compound formulations. These components can protect the peptide from degradation and aggregation.
In the development of inhalable salmon calcitonin microparticles using a spray freeze-drying technique, the effect of various excipients was investigated. nih.gov Hydroxyl propyl-β-cyclodextrin was found to have the most significant positive impact on the chemical stability of the powder, with stability increasing as its concentration in the formulation was raised. nih.gov Formulations containing trehalose and maltose as carriers were also evaluated. nih.gov
For transdermal formulations, albumin was shown to minimize the adsorption of salmon calcitonin to glass surfaces of diffusion cells. tandfonline.com In the absence of albumin, a significant percentage of the peptide was lost due to adsorption. tandfonline.com
The use of trehalose as a stabilizer in dissolving microneedle arrays (DMNAs) for transdermal delivery of sCT also proved effective. pharmaexcipients.com The addition of trehalose improved the stability of sCT under conditions of high temperature and humidity. pharmaexcipients.com After two months of storage under such adverse conditions, the effective concentration of sCT in the trehalose-containing formulation did not decrease significantly. pharmaexcipients.com
The table below summarizes the effects of different stabilizers on salmon calcitonin formulations.
| Stabilizer/Excipient | Formulation Type | Effect on Stability |
| Hydroxyl propyl-β-cyclodextrin | Dry Powder Inhaler | Increased chemical stability with increasing concentration. nih.gov |
| Albumin | Transdermal Formulation | Minimized adsorption to glass surfaces. tandfonline.com |
| Trehalose | Dissolving Microneedle Array | Improved stability under high temperature and humidity. pharmaexcipients.com |
Advanced Formulation Strategies for Enhanced Compound Stability and Controlled Release
To overcome the challenges associated with the stability and delivery of this compound, advanced formulation strategies are being explored. These include high-throughput screening, encapsulation in polymeric micro- and nanoparticles, and the development of conjugate formulations.
High-Throughput Platform Development for Formulation Screening
High-throughput formulation (HTF) platforms have emerged as a powerful tool for rapidly screening a large number of formulation conditions to identify those that confer the greatest stability to peptide drugs.
A proof-of-concept study for an HTF platform involved the preparation of 100 aqueous formulations of salmon calcitonin (sCT) using 20 different buffer compositions with pH values ranging from 2.5 to 10.5. unige.chnih.govresearchgate.net The stability of these formulations was assessed over a week using various spectroscopic techniques, including turbidity, intrinsic tyrosine fluorescence, and fluorescence of dyes like 1-anilino-naphthalene-8-sulfonate (ANS) and Nile Red to monitor protein conformational changes. unige.chnih.govresearchgate.net
The results of this high-throughput screening were consistent with existing knowledge on sCT stability. After 7 days, only 12 of the 100 formulations remained stable, with the most stable being in a 10 mM sodium acetate buffer at a pH between 3.5 and 5.5. unige.chnih.govresearchgate.net This demonstrates the utility of HTF platforms in efficiently identifying optimal formulation parameters from a vast experimental space, using a minimal amount of the active pharmaceutical ingredient. unige.ch
The following table provides an overview of the high-throughput screening process for salmon calcitonin formulations.
| Number of Formulations Screened | Number of Buffer Compositions | pH Range | Stability Assessment Period | Number of Stable Formulations after 7 Days | Optimal Formulation Identified |
| 100 | 20 | 2.5 - 10.5 | 1 week | 12 | 10 mM Sodium Acetate, pH 3.5 - 5.5 |
Design and Characterization of Polymeric Microspheres and Nanoparticles
Encapsulating salmon calcitonin (sCT) within polymeric microspheres and nanoparticles offers a promising approach to protect the peptide from degradation and to achieve controlled, sustained release.
Microspheres prepared from a low molecular weight, hydrophilic 50:50 poly(D,L-lactide-co-glycolide) polymer (PLGA) have been successfully used to encapsulate sCT. nih.gov The encapsulation process did not alter the chemical structure of the peptide. nih.gov In vivo studies in rats demonstrated that these microspheres could sustain elevated serum levels of sCT for at least 10 days. nih.gov
Nanoparticles have also been extensively investigated for sCT delivery. Solid lipid nanoparticles (SLNs) have been developed for oral delivery. nih.gov The combination of stearic acid and tripalmitin as solid lipids was found to significantly improve the colloidal stability of the SLNs and enhance the stability of the drug in simulated intestinal fluids. nih.gov
Chitosan-coated lipid nanoparticles have also been explored. The chitosan coating is formed by incubating lipid cores in a chitosan solution. nih.gov This coating was found to reduce the initial burst release of sCT compared to PEG-coated nanoparticles and provided a continuous and slow release of the encapsulated peptide. nih.gov
The table below summarizes the characteristics of different micro- and nanoparticle formulations for salmon calcitonin.
| Formulation Type | Polymer/Lipid | Key Findings |
| Polymeric Microspheres | Poly(D,L-lactide-co-glycolide) (PLGA) | Sustained release for at least 10 days in vivo. nih.gov |
| Solid Lipid Nanoparticles (SLNs) | Stearic Acid and Tripalmitin | Improved colloidal and drug stability. nih.gov |
| Chitosan-coated Lipid Nanoparticles | Tripalmitin and Chitosan | Reduced burst release and provided slow, continuous release. nih.gov |
Development of Conjugate Formulations for Sustained Molecular Integrity
Conjugation of salmon calcitonin (sCT) with polymers or other molecules is another effective strategy to improve its stability and prolong its therapeutic effect.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to the peptide, has been shown to significantly enhance the stability of sCT. Selectively PEGylating the lysine residues of sCT that are susceptible to tryptic-like endopeptidase activity resulted in a conjugate with strong resistance to enzymatic degradation. nih.gov This PEGylated sCT exhibited a 56-fold longer half-life compared to the native peptide in rat nasal mucosa. nih.gov
Site-specific PEGylation has also been developed to produce mono-PEGylated (Lys18) sCT with a high yield. nih.gov This specific conjugate demonstrated improved biological stability without a loss in its in vitro and in vivo biological activity. nih.gov
Biotinylation, the conjugation of biotin (B1667282) to sCT, has been investigated as a strategy to improve its oral bioavailability. Mono- and di-biotinylated sCT conjugates showed enhanced permeability across Caco-2 cell monolayers. nih.gov Intrajejunal administration of these conjugates in rats resulted in a sustained reduction in serum calcium levels. nih.gov
The following table details various conjugate formulations of salmon calcitonin.
| Conjugation Strategy | Conjugated Molecule | Key Outcome |
| PEGylation | Polyethylene Glycol (PEG) | 56-fold prolonged half-life and resistance to enzymatic degradation. nih.gov |
| Site-specific PEGylation | Mono-PEGylated (Lys18) | High-yield production with improved biological stability and retained bioactivity. nih.gov |
| Biotinylation | Biotin | Enhanced permeability and sustained in vivo effect after intrajejunal administration. nih.gov |
Research into Novel Non-Parenteral Delivery Systems (mechanistic focus)
The invasive nature of parenteral administration for salmon calcitonin acetate has driven extensive research into alternative, non-invasive delivery routes. The primary challenges for non-parenteral delivery of this 32-amino acid polypeptide are its susceptibility to enzymatic degradation and poor permeability across biological membranes. nih.gov Advanced formulation science has focused on mechanistic strategies to overcome these barriers, leading to the development of oral, transdermal, nasal, and pulmonary delivery systems.
Oral Delivery Systems
Oral delivery of salmon calcitonin is particularly challenging due to the harsh enzymatic and pH environment of the gastrointestinal (GI) tract. nih.gov Research has centered on mechanisms that protect the peptide from degradation and enhance its absorption.
One prominent mechanism involves the use of permeation enhancers and enzyme inhibitors. The Peptelligence™ technology, for instance, employs an enteric-coated tablet containing citric acid and an acylcarnitine like lauroyl-L-carnitine. ondrugdelivery.com The enteric coating provides initial protection against the acidic environment of the stomach. Upon reaching the higher pH of the intestine, the tablet dissolves, releasing its contents. The citric acid transiently lowers the local pH, which inhibits the activity of intestinal proteolytic enzymes like trypsin and chymotrypsin that are most active at neutral or alkaline pH. ondrugdelivery.comresearchgate.net Simultaneously, the acylcarnitine acts as a permeation enhancer by interacting with the cell membrane to transiently and reversibly increase the pore size of the tight junctions between intestinal epithelial cells, facilitating paracellular transport of the peptide. ondrugdelivery.com
Another mechanistic approach involves lipid-based formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS). eventscribe.net To incorporate the hydrophilic salmon calcitonin into a lipophilic SNEDDS formulation, a technique called hydrophobic ion pairing (HIP) is utilized. eventscribe.net This involves complexing the positively charged peptide with an oppositely charged surfactant, such as sodium docusate or sodium decanoate, to form a more lipophilic complex. eventscribe.net This complex can then be loaded into the SNEDDS, which is an isotropic mixture of oils and surfactants. nih.gov Upon oral administration, the SNEDDS spontaneously forms a fine oil-in-water nanoemulsion in the GI fluids. eventscribe.netnih.gov The emulsion droplets serve a dual mechanistic purpose: they encapsulate and protect the salmon calcitonin from enzymatic degradation and present the drug in a solubilized form with a large surface area, which can enhance its absorption across the intestinal mucosa. eventscribe.net
| Enhancer | Mechanism of Action | Observed Effect |
|---|---|---|
| Lauroyl Carnitine (LC) | Permeation Enhancer (Paracellular Transport) | Maximal permeability enhancement observed in vitro. researchwithrutgers.com |
| Taurodeoxycholate (TDC) | Permeation Enhancer | Maximal permeability enhancement observed in vitro. researchwithrutgers.com |
| Citric Acid | Enzyme Inhibitor (pH modulation) | Transiently reduces local pH to inhibit proteolytic enzymes. ondrugdelivery.comresearchgate.net |
Transdermal Delivery Systems
Transdermal delivery offers a method to bypass the GI tract and first-pass metabolism. The primary mechanistic challenge is overcoming the highly impermeable stratum corneum. Microneedle arrays have emerged as a key technology to achieve this. These arrays consist of microscopic needles that painlessly penetrate the outer skin layer, creating transient micropores through which salmon calcitonin can diffuse into the dermal microcirculation. nih.govnih.gov
Dissolving microneedle arrays (DMNAs) are a particularly advanced system. pharmaexcipients.comnih.gov In this technology, the salmon calcitonin is encapsulated within the microneedles themselves, which are fabricated from biodegradable polymers like dextran. pharmaexcipients.comresearchgate.net Upon insertion into the skin, the microneedles dissolve, releasing the drug directly into the dermis for systemic absorption. pharmaexcipients.com Research has shown that the inclusion of stabilizers like trehalose within the microneedle matrix is crucial. pharmaexcipients.comnih.gov Trehalose improves the stability of the peptide during the fabrication process and under storage conditions, particularly at high temperature and humidity, by forming a glassy matrix that protects the protein's native conformation. pharmaexcipients.com This enhanced stability ensures the biological activity of the delivered peptide.
| Delivery System | Relative Bioavailability/Key Finding | Reference |
|---|---|---|
| Dissolving Microneedle Array (DMNA) Patch | Enhanced relative bioavailability to approximately 70%. | pharmaexcipients.comnih.gov |
| Coated Microneedles (with trehalose) | AUC approximately 13 times higher than nasal administration. | nih.govnih.gov |
| Nasal Spray (with 0.5% w/v TMC) | Cmax increased from 72.6 pg/ml to 478.5 pg/ml. | nih.gov |
| Intrapulmonary Dry Powder | 28% bioavailability compared to intramuscular injection. | nih.gov |
Nasal and Pulmonary Delivery
The nasal and pulmonary routes are attractive due to their large surface areas for absorption and rich vasculature, allowing for rapid onset of action. For nasal delivery, the mechanism of absorption enhancement is critical. Studies have investigated enhancers like N-trimethyl chitosan chloride (TMC) and novel lipid-based colloidal delivery systems (Pheroid™ technology). nih.gov TMC is a mucoadhesive polymer that can interact with the nasal mucosa. Its proposed mechanism involves the transient opening of tight junctions between epithelial cells, thereby facilitating the paracellular transport of salmon calcitonin. nih.gov Pheroid™ vesicles and microsponges are lipid-based systems that can encapsulate the peptide and are thought to enhance absorption by fusing with the cell membrane of the nasal epithelium, releasing the drug directly into the cells (transcellular transport). nih.gov
Molecular Pharmacology and Intracellular Signaling Mechanisms
Calcitonin Receptor Characterization and Regulation
The interaction of salmon calcitonin with its receptor initiates a cascade of intracellular events. The nature of this interaction and the subsequent regulatory processes are crucial to its pharmacological effect.
Salmon calcitonin exhibits a high binding affinity for the calcitonin receptor. nih.govoup.com Studies using 125I-labeled salmon calcitonin in the mouse α-TSH thyrotroph cell line have demonstrated high-affinity binding with a dissociation constant (KD) of 0.557 ± 0.12 nM. oup.com The binding kinetics of salmon calcitonin are characterized by a slower association to its binding sites compared to other related peptides, reaching approximately 80% of maximum binding at 20 minutes. oup.com
A notable characteristic of salmon calcitonin's interaction with its receptor is the poor reversibility of binding. nih.govmonash.edu This binding is essentially irreversible, a feature that is not dependent on G protein coupling, as the dissociation kinetics are not significantly altered by the presence of GTPγS. nih.govmonash.edu The transition to this state of irreversibility is a slow process. nih.gov Structural modifications to the N-terminus of salmon calcitonin have been shown to increase the rate of peptide dissociation, suggesting this region is a key contributor to its poorly reversible binding. nih.gov
| Ligand | Receptor/Cell Line | Binding Affinity (KD/IC50) | Reference |
| Salmon Calcitonin | Mouse α-TSH cells | 0.557 ± 0.12 nM (KD) | oup.com |
| Human Calcitonin | Cos-7 CT(a)R or U2OS CALCR | 7.2 ± 1.3 × 10−9 M (IC50) | nih.gov |
Prolonged exposure to high concentrations of salmon calcitonin can lead to homologous desensitization and down-regulation of its receptors. nih.govnih.govwikipedia.org This phenomenon, also known as agonist-dependent desensitization, is a crucial mechanism for cellular homeostasis and can contribute to a reduction in therapeutic efficacy over time. nih.govnih.govwikipedia.org
The process begins with the binding of the agonist, leading to a conformational change in the receptor. wikipedia.org This is followed by phosphorylation of the receptor by a G protein-coupled receptor kinase (GRK). wikipedia.org This phosphorylation increases the affinity for arrestin proteins, which then bind to the receptor and uncouple it from its associated G-protein, attenuating the signaling cascade. wikipedia.org
Studies involving the continuous infusion of salmon calcitonin in rats have demonstrated a down-regulation of renal calcitonin binding sites. nih.govnih.gov This reduction in receptor availability suggests that receptor degradation and internalization are also components of this regulatory process. nih.govnih.gov This down-regulation of receptors is a potential explanation for the "escape phenomenon" observed during long-term treatment with high doses of the hormone. nih.govnih.gov
Calcitonin (salmon) Acetate-Mediated Intracellular Signaling Cascades
The calcitonin receptor is coupled to multiple intracellular signaling pathways, allowing for a diverse range of cellular responses upon activation by salmon calcitonin.
A primary and well-established signaling pathway for the calcitonin receptor is its coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govscispace.comoup.com This has been observed in various cell types, including bone and kidney cells. nih.govscispace.com
In HEK-293 cells expressing a recombinant porcine renal calcitonin receptor, salmon calcitonin stimulated cAMP accumulation with a half-maximal effective concentration (EC50) of 0.16 nM. nih.gov Similarly, in CHO-D2 cells, the EC50 for salmon calcitonin-induced cAMP production was approximately 8.2 pM. researchgate.net This activation of the cAMP pathway is responsible for many of the physiological effects of calcitonin. oup.com
| Cell Line | Agonist | EC50 for cAMP Accumulation | Reference |
| HEK-293 cells (recombinant porcine renal CT receptor) | Salmon Calcitonin | 0.16 nM | nih.gov |
| CHO-D2 cells | Salmon Calcitonin | ~8.2 pM | researchgate.net |
In addition to the adenylyl cyclase pathway, the calcitonin receptor can also activate the phosphatidyl-inositol-calcium signaling cascade. nih.govoup.comdrugbank.com This occurs through the coupling of the receptor to Gq proteins, which activates phospholipase C (PLC). oup.comphysiology.org PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.com
IP3 diffuses through the cytosol and binds to IP3-gated calcium channels on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. youtube.comyoutube.comnih.gov This transient increase in intracellular calcium concentration acts as a second messenger to modulate various cellular processes. nih.govnih.gov In HEK-293 cells expressing the recombinant calcitonin receptor, salmon calcitonin stimulated the synthesis of inositol phosphates with an EC50 of 3.7 nM. nih.gov Studies have shown that salmon calcitonin can decrease a TRH-stimulated rise in inositol phosphates and subsequent increase in cytosolic calcium in rat anterior pituitary cells. nih.gov
The activation of the phosphatidyl-inositol-calcium pathway also leads to the modulation of Protein Kinase C (PKC) signaling. oup.comphysiology.org The diacylglycerol (DAG) produced from the cleavage of PIP2 remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates PKC. youtube.com
Activated PKC is a serine/threonine kinase that phosphorylates a variety of target proteins, leading to a cascade of cellular responses. nih.gov The calcitonin receptor has been shown to be coupled to the activation of PKC, which can play a role in processes such as cell proliferation. oup.comphysiology.org While the precise downstream targets of PKC in the context of salmon calcitonin signaling are varied and cell-type specific, its activation represents another important branch of the intracellular signaling mediated by the calcitonin receptor.
Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, p38, JNK)
The intracellular signaling cascades initiated by the binding of salmon calcitonin to its receptor, the calcitonin receptor (CTR), are complex and can involve the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov These pathways, including the Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK), are critical in regulating a host of cellular processes.
Research has shown that salmon calcitonin can induce the phosphorylation and activation of ERK1/2. nih.govnih.gov In one study using HEK-293 cells stably expressing the insert-negative isoform of the human calcitonin receptor, treatment with salmon calcitonin led to a sustained phosphorylation of ERK1/2 that persisted for at least 72 hours. nih.gov This activation was demonstrated to be a downstream effect of receptor engagement and was linked to the modulation of cell cycle progression. nih.gov Inhibition of the upstream kinase MEK, which is responsible for ERK phosphorylation, abrogated the growth-inhibitory effects of salmon calcitonin in this cell model. nih.gov This suggests a direct and functional link between salmon calcitonin receptor activation and the ERK signaling cascade. nih.govnih.gov
The interaction of salmon calcitonin with the p38 and JNK pathways is less definitively characterized in in vitro pharmacological models. However, some studies provide evidence of potential modulation. For instance, in an in vivo study investigating the neurological effects of chronic salmon calcitonin administration in a mouse model, treatment was found to downregulate the phosphorylation levels of both p38 and JNK in the hippocampus, while the phosphorylation of ERK remained unaffected in that specific context. frontiersin.orgresearchgate.net While these findings are from a non-osteoclast/chondrocyte model, they suggest that salmon calcitonin signaling can, in certain biological contexts, influence the p38 and JNK pathways. frontiersin.org Further research in relevant cell lines is required to fully elucidate the direct molecular interactions and signaling consequences.
Preclinical Cellular and Molecular Mechanisms of Action (non-clinical models)
Direct Effects on Osteoclast Morphology and Activity in Vitro
Salmon calcitonin exerts profound and rapid inhibitory effects on osteoclasts, the primary cells responsible for bone resorption. nih.gov In vitro studies using cultured osteoclasts have been pivotal in defining these mechanisms. Upon exposure to salmon calcitonin, osteoclasts undergo distinct morphological changes that correlate directly with a cessation of their resorptive activity. nih.gov
The most prominent morphological change is the rapid disappearance of the "ruffled border". nih.gov This highly folded, specialized membrane is the osteoclast's primary site of acid and protease secretion onto the bone surface, which is essential for dissolving bone mineral and degrading the organic matrix. mdpi.com Within minutes of treatment, this structure disassembles, leading to cell quiescence and detachment from the bone surface. researchgate.net This effect is visually confirmed by time-lapse microscopy, which shows a swift inhibition of osteoclast motility. researchgate.net
Functionally, these morphological alterations result in a potent, dose-dependent inhibition of bone resorption. nih.gov This has been quantified in studies where osteoclasts are cultured on devitalized bone slices. Treatment with salmon calcitonin, delivered either in a soluble form or via microspheres, leads to a significant reduction in the number and area of resorption pits. nih.gov For example, a high dose of salmon calcitonin-loaded microspheres was shown to produce a 99.5% decrease in resorption area over three weeks, while a lower dose resulted in an 80% reduction. nih.gov Furthermore, the treatment alters the type of resorption pits formed, causing a decrease in the large pits that are characteristic of active resorption. nih.gov These actions are directly tied to the presence of high-affinity calcitonin receptors on the osteoclast surface. nih.gov
Stimulation of Chondrocyte Anabolic Processes (e.g., proteoglycan and collagen synthesis in vitro)
Beyond its well-established role in bone, salmon calcitonin has been shown to exert direct anabolic effects on chondrocytes, the resident cells of cartilage. In vitro studies using human osteoarthritic (OA) cartilage explants have demonstrated that salmon calcitonin can stimulate the synthesis of key cartilage matrix components, namely proteoglycans and type II collagen. nih.govnordicbioscience.com
This chondroprotective effect is concentration-dependent. In cultured OA cartilage, salmon calcitonin at concentrations ranging from 100 pM to 100 nM significantly induced proteoglycan synthesis, as measured by the incorporation of radiolabeled sulfate (B86663) (³⁵SO₄). nih.gov A maximal induction of 96% was observed at a concentration of 10 nM. nih.govnordicbioscience.com This level of stimulation was comparable to that achieved with Insulin-like Growth Factor (IGF), a known positive regulator of cartilage formation. nih.gov
In addition to proteoglycan synthesis, salmon calcitonin also increased the formation of type II collagen. This was quantified by measuring the levels of the pro-peptide of collagen type II (PIINP), which showed a 35% increase following treatment with salmon calcitonin (100 pM-100 nM). nih.govnordicbioscience.com These findings provide evidence for a direct anabolic role for salmon calcitonin in cartilage, suggesting it may help to maintain or repair the cartilage matrix. nih.gov
| Biomarker | sCT Concentration | Observed Effect | Significance |
|---|---|---|---|
| Proteoglycan Synthesis (³⁵SO₄ Incorporation) | 100 pM | Significant Increase | P < 0.05 |
| Proteoglycan Synthesis (³⁵SO₄ Incorporation) | 10 nM | 96% Maximal Induction | P < 0.001 |
| Type II Collagen Formation (PIINP Release) | 100 pM - 100 nM | 35% Increase | P < 0.01 |
Receptor-Mediated Cellular Responses in Isolated Tissues and Cell Lines
The cellular effects of salmon calcitonin are initiated by its binding to the calcitonin receptor (CTR), a member of the Class B family of G protein-coupled receptors (GPCRs). nih.govsinobiological.com The activation of the CTR in various isolated tissues and cell lines triggers distinct downstream signaling pathways, with the stimulation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP) being the most well-characterized response. nih.govsinobiological.com
Studies in multiple cell lines have confirmed this primary mechanism. For example, in human osteoarthritic chondrocytes, all tested doses of salmon calcitonin significantly elevated cAMP levels, with a maximal induction of over 200% observed at a 1 nM concentration. nih.gov Similarly, in Chinese Hamster Ovary (CHO-m) cells, salmon calcitonin dose-dependently increased cAMP production with a high potency, exhibiting an EC₅₀ value of approximately 29.6 pM. researchgate.net
A notable pharmacological characteristic of salmon calcitonin is its ability to induce prolonged receptor signaling compared to human calcitonin. nih.gov In vitro studies using cell lines expressing the human CTR show that while both peptides are equipotent in short-term stimulation, salmon calcitonin induces a sustained activation of both cAMP accumulation and β-arrestin recruitment for up to 72 hours. nih.gov This prolonged effect is thought to be, in part, due to signaling from internalized receptors. nih.gov Besides the canonical cAMP pathway, CTR activation can also lead to increases in intracellular calcium and the activation of other signaling cascades, including the ERK-MAPK pathway, highlighting the pleiotropic nature of its receptor-mediated responses. nih.govnih.gov
| Cell Line / Type | Parameter | sCT Concentration | Result | Reference |
|---|---|---|---|---|
| Human OA Chondrocytes | cAMP Induction | 1 nM | >200% increase | nih.gov |
| CHO-m Cells | EC₅₀ for cAMP Production | N/A | 29.6 pM | researchgate.net |
| U2OS CALCR Cells | Signal Duration (cAMP) | 100 nM | Sustained for up to 72 hours | nih.gov |
Analytical and Biophysical Methodologies for Calcitonin Salmon Acetate Research
Chromatographic Techniques for Purity Assessment and Degradation Profiling
Chromatography is a cornerstone for the quality control of Calcitonin (salmon) acetate (B1210297), enabling the separation and quantification of the active pharmaceutical ingredient (API) from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurities
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the potency and purity of Calcitonin (salmon) acetate. ptfarm.pldaicelpharmastandards.com Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing columns like octadecasilyl silica (B1680970) to separate the main peptide from closely related substances. nih.gov Gradient elution systems, often employing acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA), are commonly used to achieve high resolution. researchgate.netresearchgate.net
The method is validated for linearity, precision, and accuracy to ensure reliable quantification of the calcitonin content. ptfarm.pl Beyond the assay, HPLC is instrumental in profiling impurities, which can arise during synthesis or degradation. omizzur.com Degradation pathways for salmon calcitonin in aqueous solutions are pH-dependent and can include hydrolysis, deamidation, and dimerization. nih.gov HPLC methods can effectively separate these degradants, allowing for their identification and quantification to ensure the product meets stringent quality standards. researchgate.netnih.gov The combination of HPLC with mass spectrometry (LC-MS) has become a pivotal tool for identifying and characterizing unknown impurities, providing detailed structural information. omizzur.comresearchgate.netnih.gov
Table 1: Example of HPLC Parameters for Calcitonin (salmon) Acetate Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Linear gradient from 30% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 40°C |
High-Performance Size Exclusion Chromatography (HP-SEC) for Aggregate Detection
Peptide aggregation is a critical quality attribute to monitor, as aggregates can potentially impact product efficacy and immunogenicity. nih.gov High-Performance Size Exclusion Chromatography (HP-SEC) is the standard and most reproducible method for detecting and quantifying soluble aggregates and higher molecular weight species (HMWs) of Calcitonin (salmon) acetate. ijpsdronline.comresearchgate.net
This technique separates molecules based on their hydrodynamic volume. thermofisher.com Larger molecules, such as dimers and oligomers, travel a shorter path through the porous column packing and elute earlier than the monomeric peptide. ijpsdronline.comthermofisher.com A typical HP-SEC method for salmon calcitonin involves an isocratic mobile phase, often a mixture of water and acetonitrile with 0.1% TFA, and a column specifically designed for protein and peptide separations. ijpsdronline.comresearchgate.net UV detection, typically at 220 nm, is used for quantification. researchgate.net The method is validated to be specific, linear, accurate, and precise in the relevant range for aggregate detection. ijpsdronline.comresearchgate.net Stress conditions like heat, light exposure, and agitation can be applied to induce aggregation and test the method's ability to detect these species. researchgate.netijpsdronline.com
Table 2: Typical HP-SEC Method Parameters for Aggregate Analysis
| Parameter | Condition |
|---|---|
| Column | Insulin (B600854), HMWP, 300 x 7.8 mm |
| Mobile Phase | Water:Acetonitrile (70:30) with 0.1% TFA (Isocratic) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 100 µL |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
Spectroscopic and Biophysical Characterization Methods
Spectroscopic and biophysical methods provide invaluable information on the higher-order structure and conformational integrity of Calcitonin (salmon) acetate, which are directly linked to its biological activity. aimspress.com
Fluorescence Spectroscopy (Intrinsic Tyrosine, Dye-Based) for Conformational Change Monitoring
Fluorescence spectroscopy is a sensitive technique used to monitor conformational changes in proteins and peptides. unige.ch Calcitonin (salmon) acetate contains a single tyrosine residue, which can be used as an intrinsic fluorescent probe. technoinfo.ruatlantis-press.com Changes in the local environment of the tyrosine residue, resulting from shifts in the peptide's conformation, can be detected as changes in the fluorescence emission spectrum. technoinfo.runih.gov For instance, tyrosine fluorescence measurements have been used to correlate with changes in the peptide backbone's secondary structure. nih.gov
In addition to intrinsic fluorescence, extrinsic fluorescent dyes such as 1-anilinonaphthalene-8-sulfonate (ANS) and Nile Red can be employed. unige.ch These dyes are environmentally sensitive, and their fluorescence properties change upon binding to hydrophobic regions of the peptide that may become exposed during conformational changes or aggregation. unige.ch This approach has been used in high-throughput screening platforms to assess the physical stability of numerous salmon calcitonin formulations under various pH and buffer conditions. unige.ch
Table 3: Fluorescence Probes for Calcitonin (salmon) Acetate Analysis
| Probe Type | Specific Probe | Principle of Detection |
|---|---|---|
| Intrinsic | Tyrosine | Changes in the local environment of the tyrosine residue affect its fluorescence emission, indicating conformational shifts. nih.govnih.gov |
| Extrinsic (Dye-Based) | ANS, Nile Red | Dyes bind to exposed hydrophobic regions, with changes in fluorescence intensity signaling conformational alterations or aggregation. unige.ch |
Fourier Transform Infrared (FTIR) Spectroscopy for Secondary Structure Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides in both solid and aqueous states. aimspress.comnih.gov The analysis focuses on the amide I band (1600–1700 cm⁻¹), which arises primarily from C=O stretching vibrations of the peptide backbone and is sensitive to different secondary structural elements. researchgate.net
For Calcitonin (salmon) acetate, the FTIR spectrum of the native peptide typically shows a strong amide I band characteristic of an α-helical conformation (around 1654 cm⁻¹). researchgate.net Under conditions that induce instability, such as changes in temperature or the presence of certain metal ions, FTIR can detect conformational transitions. nih.govresearchgate.net For example, temperature-induced instability in aqueous solution can lead to a transformation from α-helix and random coil structures to β-sheet structures, which are often associated with aggregation. nih.gov This is observed as a shift in the amide I band to lower wavenumbers (around 1632 cm⁻¹). researchgate.net
Table 4: Amide I Band Frequencies and Corresponding Secondary Structures in Calcitonin (salmon) Acetate
| Wavenumber (cm⁻¹) | Secondary Structure Assignment |
|---|---|
| ~1654 | α-Helix |
Mass Spectrometry (e.g., MALDI-TOF-MS) for Molecular Integrity Confirmation
Mass spectrometry (MS) is an essential tool for confirming the primary structure and molecular integrity of Calcitonin (salmon) acetate. omizzur.com It provides a direct measurement of the peptide's molecular weight, allowing for verification of the correct amino acid sequence. The molecular weight of Calcitonin (salmon) is approximately 3431.86 g/mol . daicelpharmastandards.com
Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are well-suited for the rapid and accurate molecular weight determination of peptides. While specific research articles focusing solely on MALDI-TOF-MS for this compound are not prevalent in the immediate search results, its application is a standard practice in peptide analysis. More advanced techniques, such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are used for the precise identification and quantification of impurities and degradation products, even those with minor mass shifts from the parent peptide. researchgate.netnih.govgenscript.com This level of detail is crucial for ensuring the purity and quality of the drug substance. omizzur.com
Bioanalytical Assays for Research Purposes
The bioactivity of Calcitonin (salmon) xAcetate is a critical parameter assessed during research and development. This is determined through a variety of bioanalytical assays, both in vitro and in preclinical animal models. These assays are essential for elucidating the compound's mechanism of action and quantifying its biological potency.
In Vitro Bioactivity Assays (e.g., cAMP accumulation assays)
The biological activity of salmon calcitonin is intrinsically linked to its ability to bind to and activate the calcitonin receptor, a G-protein coupled receptor. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Consequently, cAMP accumulation assays are a standard in vitro method for determining the bioactivity of this compound.
These assays typically utilize cultured mammalian cell lines that endogenously or recombinantly express the calcitonin receptor, such as human breast cancer cells (T47D) or Chinese Hamster Ovary (CHO) cells. The general procedure involves incubating the cells with varying concentrations of a this compound reference standard and test samples. To prevent the degradation of cAMP by phosphodiesterases and allow for its accumulation, an inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) is often included in the incubation medium. Following a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is quantified using methods like competitive immunoassays or reporter gene assays.
The bioactivity is determined by comparing the dose-response curves of the test sample to the reference standard. A key parameter derived from these assays is the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response. Research has demonstrated that for salmon calcitonin, the EC50 for cAMP production in CHO cells is in the picomolar range, highlighting its high potency.
| Cell Line | Assay Conditions | EC50 of Salmon Calcitonin |
|---|---|---|
| CHO-D2 Cells | 30-minute incubation with 100 µM IBMX | Approximately 8.2 pM |
Preclinical Bioactivity Assessment in Animal Models (e.g., transient serum calcium modulation as a research endpoint)
Preclinical evaluation of this compound bioactivity is commonly performed in rodent models, with the primary research endpoint being the compound's hypocalcemic effect. The rat is a frequently used animal model for these studies. The underlying principle of this assessment is that salmon calcitonin inhibits osteoclastic bone resorption, leading to a transient decrease in serum calcium levels.
A common experimental design involves the administration of this compound to rats, followed by the collection of blood samples at various time points to monitor changes in serum calcium concentrations. The ovariectomized rat model is particularly relevant for studying compounds intended for osteoporosis research, as this model mimics the estrogen-deficient state of postmenopausal women, which is associated with increased bone turnover.
In one such study, 6-month-old ovariectomized rats were administered a single treatment of salmon calcitonin. Blood samples were collected before treatment and at 2, 4, and 8 hours post-administration. The results demonstrated a significant decrease in blood ionized calcium at the 2-hour time point. This transient modulation of serum calcium serves as a reliable indicator of the biological activity of the administered calcitonin. The magnitude and duration of the hypocalcemic response are key parameters used to assess the potency and pharmacokinetic profile of different this compound formulations. For instance, studies with novel delivery systems, such as nanoparticles, have shown a more prolonged hypocalcemic effect compared to the free peptide. In one investigation, calcitonin-loaded nanoparticles resulted in a 28% decrease in serum calcium levels in rats 6.25 hours after subcutaneous administration.
| Animal Model | Research Endpoint | Key Findings |
|---|---|---|
| Ovariectomized rats | Blood ionized calcium levels | A significant decrease in blood ionized calcium was observed 2 hours post-treatment. nih.govscispace.com |
| Normal rats | Serum calcium levels | A 28% decrease in calcemia was observed 6.25 hours after subcutaneous administration of calcitonin-loaded nanoparticles. |
Advanced Research Directions and Prospective Investigations
Innovations in Peptide Engineering for Enhanced Stability and Functionality
A primary challenge with peptide drugs like salmon calcitonin is their susceptibility to proteolytic degradation, particularly in the gastrointestinal tract, which limits their oral bioavailability. rsc.orgnih.gov To address this, researchers are exploring various peptide engineering techniques to improve stability while maintaining or enhancing biological activity.
One promising approach is peptide stapling . This technique involves introducing a synthetic brace or "staple" into the peptide's secondary structure, typically an α-helix. This modification can protect the peptide from enzymatic degradation and help it maintain its bioactive conformation. researchgate.net A study on a stapled analogue of salmon calcitonin, KaY-1(R24Q), demonstrated improved stability in simulated gastric and intestinal fluids while retaining its ability to activate the calcitonin receptor. rsc.org
Another strategy involves amino acid substitution . By replacing specific amino acid residues that are prone to enzymatic cleavage or that contribute to instability, the peptide's half-life can be extended. For example, researchers have investigated analogues of salmon calcitonin with altered amino acid sequences to enhance stability and receptor binding affinity. researchgate.net Furthermore, modifications such as phosphorylation of specific amino acid residues are being explored to decrease the propensity for fibrillation, a common issue with peptide drugs that can reduce efficacy. purdue.edu
These engineered peptides are often evaluated for their conformational changes and stability under various conditions using techniques like Fourier transform infrared (FTIR) spectroscopy. aimspress.comresearchgate.net The goal is to create a salmon calcitonin analogue with a superior stability profile, making it more suitable for a wider range of delivery methods.
| Analogue | Modification | Observed Enhancement | Reference |
|---|---|---|---|
| KaY-1(R24Q) | Peptide Stapling (Lys and Tyr) and R24Q substitution | Improved stability in simulated gastric and intestinal fluid | rsc.org |
| Leu23,Ala24-sCT | Amino acid substitution (Pro23 to Leu, Arg24 to Ala) | Longer amphipathic α-helix, though with decreased binding affinity | researchgate.net |
| Phosphorylated human calcitonin | Phosphorylation of specific amino acid residues | Decreased fibrillation propensity | purdue.edu |
Next-Generation Design of Targeted Drug Delivery Systems
Concurrent with efforts in peptide engineering, significant research is dedicated to developing novel drug delivery systems that can protect salmon calcitonin from degradation and deliver it effectively to its target sites. The primary focus has been on non-invasive delivery routes, particularly oral and transdermal, to improve patient compliance. urbansplatter.comnih.gov
For oral delivery , several advanced formulations are under investigation. These include:
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate salmon calcitonin, protecting it from the harsh environment of the stomach and intestines. nih.gov Studies have shown that SLNs can improve the oral bioavailability of salmon calcitonin. nih.gov
Chitosan-Modified Nanoparticles: Chitosan, a natural polymer, can be used to coat nanoparticles, enhancing their mucoadhesive properties and facilitating their uptake in the intestine. nih.gov Dual drug-loaded nanoparticles containing both salmon calcitonin and a protease inhibitor have shown promise in increasing oral bioavailability. nih.gov
Enteric-Coated Tablets: Technologies like the Peptelligence™ platform utilize an enteric coating to protect the peptide from stomach acid. drug-dev.com The tablet is designed to release the peptide in the small intestine along with absorption enhancers. drug-dev.comondrugdelivery.com
Transdermal delivery offers another non-invasive alternative. Innovations in this area include:
Microneedle Patches: These patches contain microscopic needles that painlessly penetrate the outer layer of the skin, delivering the drug directly into the dermal microcirculation. daneshyari.com
Cell-Penetrating Peptides (CPPs): Co-administration of salmon calcitonin with CPPs, such as the Tat peptide from the HIV-1 virus, has been shown to enhance its transdermal absorption. nih.gov
Other novel delivery systems being explored include thermosensitive hydrogels for controlled, long-term release after a single subcutaneous injection. documentsdelivered.comacs.org
| Delivery System | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Encapsulation to protect from GI degradation and enhance absorption. | Improved colloidal stability and enhanced drug stability in simulated intestinal fluids. | nih.gov |
| Chitosan-Modified, Dual Drug-Loaded Nanoparticles | Mucoadhesion and co-delivery with a protease inhibitor to improve oral bioavailability. | Oral absolute bioavailability of sCT was approximately 1.74-fold higher than that of the NPs not co-loaded with a protease inhibitor. | nih.gov |
| Peptelligence™ Technology | Enteric-coated tablet with absorption enhancers to facilitate paracellular transport. | Clinically successful with multiple peptides, including a pivotal Phase III trial for oral salmon calcitonin. | drug-dev.com |
| Microneedle Patches | Painless penetration of the stratum corneum for direct dermal delivery. | AUC value was not significantly different from subcutaneous injections and was approximately 13 times higher than nasal administration in rats. | daneshyari.com |
| Co-incubation with Tat Peptide | Enhanced transdermal absorption via cell-penetrating peptide mechanism. | The maximum percentage of sCT that permeated was 3.50 folds that of free sCT. | nih.gov |
| Thermosensitive Triblock Copolymer Depot | Forms a gel at body temperature for controlled subcutaneous release. | Showed long-term controlled release of sCT in a conformationally and chemically stable form. | documentsdelivered.comacs.org |
Comprehensive Elucidation of Receptor Subtype Specificity and Differential Signaling
Salmon calcitonin exerts its effects by binding to the calcitonin receptor (CTR), a member of the Class B G protein-coupled receptor (GPCR) family. nih.govpatsnap.com The complexity of calcitonin signaling is increased by the existence of receptor subtypes and their interaction with receptor activity-modifying proteins (RAMPs). multispaninc.comguidetopharmacology.orgnih.gov The calcitonin receptor gene can generate different isoforms through alternative splicing. nih.gov
Furthermore, the association of the calcitonin receptor (CTR) or the related calcitonin receptor-like receptor (CLR) with one of the three RAMPs (RAMP1, RAMP2, or RAMP3) creates a variety of receptor phenotypes with distinct pharmacological properties. nih.govnih.govguidetopharmacology.org For example, the CLR/RAMP1 complex forms the CGRP receptor, while CLR/RAMP2 and CLR/RAMP3 form adrenomedullin (B612762) receptors. nih.gov The CTR, in combination with RAMPs, forms amylin receptors. guidetopharmacology.org This combinatorial mechanism allows for a diversity of signaling responses to the calcitonin family of peptides.
Research has also revealed that salmon calcitonin can induce different signaling patterns compared to human calcitonin. nih.gov Studies have shown that salmon calcitonin can lead to prolonged signaling through pathways such as cAMP induction and β-arrestin recruitment. nih.govacs.org This phenomenon, known as ligand bias, suggests that different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream signaling cascades. For instance, salmon calcitonin may promote prolonged signaling from internalized receptors due to its slower dissociation from the human CTR compared to the native human calcitonin. nih.gov A deeper understanding of these differential signaling pathways could pave the way for the design of new calcitonin analogues with more targeted and potent therapeutic effects. nih.gov
| Receptor Complex | Components | Primary Ligand | Reference |
|---|---|---|---|
| Calcitonin Receptor (CTR) | CTR | Calcitonin | nih.gov |
| CGRP Receptor | CLR + RAMP1 | CGRP | nih.gov |
| Adrenomedullin 1 (AM₁) Receptor | CLR + RAMP2 | Adrenomedullin | nih.gov |
| Adrenomedullin 2 (AM₂) Receptor | CLR + RAMP3 | Adrenomedullin | nih.gov |
| Amylin 1 (AMY₁) Receptor | CTR + RAMP1 | Amylin | guidetopharmacology.org |
| Amylin 2 (AMY₂) Receptor | CTR + RAMP2 | Amylin | guidetopharmacology.org |
| Amylin 3 (AMY₃) Receptor | CTR + RAMP3 | Amylin | guidetopharmacology.org |
Integration of Computational Chemistry and In Silico Modeling Approaches
Computational chemistry and in silico modeling are becoming increasingly vital in the study of salmon calcitonin and its interactions with its receptor. These approaches allow for detailed investigations at the molecular level, providing insights that can guide the development of new and improved therapeutics.
Molecular dynamics (MD) simulations are being used to study the binding of ligands to calcitonin family receptors. frontiersin.orgnih.gov These simulations can model the dynamic process of a peptide approaching and binding to its receptor, revealing key interactions and conformational changes. frontiersin.org This information is crucial for understanding the mechanism of receptor activation and for the rational design of new agonists or antagonists.
In silico tools are also being employed to predict and analyze the immunogenic potential of salmon calcitonin and its related impurities. frontiersin.org Algorithms like EpiMatrix can map potential T-cell epitopes within a peptide's sequence, while tools like JanusMatrix can assess the similarity of these epitopes to the human proteome, helping to predict potential cross-reactivity. frontiersin.org This is particularly important for the development of generic versions of salmon calcitonin, where the manufacturing process might introduce novel impurities. frontiersin.org
Furthermore, computational methods are used in drug repositioning studies, where existing drugs are screened for new therapeutic uses. mdpi.com By modeling the interaction of various compounds with the calcitonin receptor, it may be possible to identify non-peptide small molecules that can modulate its activity.
| Computational Approach | Application | Key Insights | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying ligand binding to CGRP receptors. | Provides a dynamic model of peptide-receptor interactions and conformational changes upon binding. | frontiersin.orgnih.gov |
| EpiMatrix | In silico T-cell epitope mapping. | Identifies potential immunogenic regions within the salmon calcitonin sequence and its impurities. | frontiersin.org |
| JanusMatrix | Human homology analysis of T-cell epitopes. | Assesses the potential for cross-reactivity with human proteins, informing on immunogenicity risk. | frontiersin.org |
| In Silico Drug Repositioning | Screening existing drugs for activity at calcitonin receptors. | Identified a CGRP receptor antagonist as a potential candidate for breast cancer therapy. | mdpi.com |
Investigation of Counterion Effects on Peptide Conformation and Activity (e.g., acetate)
During the synthesis and purification of peptide drugs, counterions are introduced to balance the charge of the peptide. It is increasingly recognized that these counterions are not inert components and can significantly influence the peptide's physicochemical properties, including its conformation, stability, and even its biological activity. genscript.comnih.govmdpi.com
The most common counterion used in peptide synthesis is trifluoroacetate (B77799) (TFA), a byproduct of the purification process. However, studies have shown that TFA can interfere with spectroscopic analyses used to determine peptide secondary structure and may also have biological effects. genscript.commdpi.com For instance, some research suggests that peptides with TFA counterions may exhibit different cellular responses compared to those with other counterions like hydrochloride or acetate (B1210297). mdpi.com
| Counterion | Properties and Effects | Reference |
|---|---|---|
| Trifluoroacetate (TFA) | Commonly used in peptide purification; can interfere with IR spectroscopy and may have biological effects. | genscript.commdpi.com |
| Acetate | Considered a safer and more biologically compatible alternative; its effect on peptide conformation and stability is an area of active research. | nih.govresearchgate.net |
| Hydrochloride (HCl) | Another alternative to TFA; some studies show different cellular responses compared to TFA salts. | genscript.commdpi.com |
Q & A
Q. What validated analytical methods ensure the purity and structural integrity of Calcitonin (salmon) xAcetate in research settings?
To verify purity and amino acid composition, pharmacopeial guidelines recommend:
- Amino Acid Analysis : Hydrolyze the peptide using 6 N HCl at 110–115°C under vacuum, followed by ion-exchange chromatography or HPLC to quantify residues .
- Peptide Mapping : Use reverse-phase HPLC with C18 columns under gradient elution (e.g., 0.1% trifluoroacetic acid/acetonitrile) to confirm sequence identity .
- UV Spectroscopy : Compare absorbance maxima/minima (e.g., 280 nm for tyrosine residues) with USP reference standards .
- Residual Solvent Testing : Employ headspace gas chromatography to quantify solvents like acetonitrile or dimethylformamide, adhering to limits of ≤200 ppm .
Q. How should researchers validate this compound against pharmacopeial standards?
The USP specifies:
- Potency : 1 mg of anhydrous peptide must equate to 6,000 USP units, verified via bioassays (e.g., cAMP release in receptor-binding studies) .
- Microbial Limits : Use membrane filtration or direct inoculation methods with ≤10 CFU/g thresholds .
- Organic Impurities : Include tests for trifluoroacetic acid (≤200 ppm) and residual solvents via GC-MS .
Q. What are the critical parameters for synthesizing this compound with high reproducibility?
Key steps include:
- Solid-Phase Synthesis : Use Fmoc/t-Bu chemistry for disulfide bond formation (Cys¹–Cys⁷) .
- Purification : Apply preparative HPLC with trifluoroacetic acid/acetonitrile gradients, ensuring ≥98% purity via analytical HPLC .
- Lyophilization : Optimize pH (4.5–5.5) and acetic acid content to stabilize the acetate salt form .
Advanced Research Questions
Q. How can experimental designs address contradictions in this compound’s chondroprotective efficacy across studies?
Discrepancies in outcomes (e.g., inhibition of hypertrophy markers like COLX or MMP13) may arise from:
- Model Selection : Use bovine articular cartilage explants with tri-iodothyronine (T3)-induced hypertrophy, as primary chondrocytes may lack calcitonin receptor (CTR) expression .
- Dose-Response Curves : Test concentrations from 1 nM to 100 nM, monitoring cAMP levels (a downstream CTR signal) to confirm receptor activation .
- Control for Species Specificity : Compare salmon vs. human calcitonin, as salmon calcitonin shows higher affinity for human CTR (IC₅₀ = 0.134–0.933 nM) .
Q. What methodological approaches resolve conflicting data on this compound’s long-term safety in preclinical models?
To assess carcinogenicity risks:
- Systematic Reviews : Follow PRISMA guidelines to aggregate data from studies like Wells et al. (2016), which found no significant cancer risk in osteoporosis trials .
- Sensitivity Analysis : Evaluate confounding variables (e.g., dosing frequency, route of administration) using meta-regression .
- In Vivo/In Vitro Correlation : Combine rodent carcinogenicity assays with CTR overexpression models to identify mechanistic risks .
Q. How can researchers optimize receptor-binding assays to study this compound’s interaction with CTR isoforms?
- Receptor Heterogeneity : Use HEK-293 cells transfected with CTR alone or with RAMP1/2/3 to assess modulation of binding affinity .
- Competitive Binding Assays : Employ ¹²⁵I-labeled calcitonin and Scatchard analysis to calculate Kd values .
- Functional Assays : Measure intracellular cAMP accumulation (EC₅₀ = 0.5–1.2 nM for salmon calcitonin) to confirm receptor activation .
Data Presentation and Reproducibility
Q. What standards ensure transparent reporting of this compound research in publications?
Follow journal guidelines such as:
- Experimental Replication : Include triplicate assays with SEM/error bars for biological replicates .
- Supporting Information : Upload raw HPLC chromatograms, dose-response curves, and statistical analysis scripts as supplementary files .
- Structure-Activity Data : Tabulate key parameters (e.g., IC₅₀, EC₅₀, purity) in main tables, referencing USP lot numbers for comparability .
Q. How should researchers handle batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
